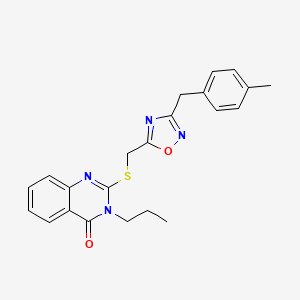
2-(((3-(4-methylbenzyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-propylquinazolin-4(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound you’re asking about seems to be a complex organic molecule. It contains a quinazolinone group, which is a type of heterocyclic compound. Quinazolinones are known to have various biological activities and are used in medicinal chemistry .
Chemical Reactions Analysis
The chemical reactions that this compound can undergo would depend on its functional groups. For example, the quinazolinone part of the molecule might undergo reactions typical of other quinazolinones .Aplicaciones Científicas De Investigación
Antimicrobial and Antioxidant Activities
Compounds incorporating elements such as the oxadiazole and thiadiazole rings have been synthesized and evaluated for their antimicrobial and antioxidant activities. These derivatives have shown promise in inhibiting bacterial growth and scavenging free radicals, suggesting their potential in developing new antimicrobial agents and antioxidants (Menteşe, Ülker, & Kahveci, 2015).
Antituberculosis and Cytotoxicity Studies
The synthesis of heteroarylthioquinoline derivatives has been undertaken with the aim of discovering compounds with activity against Mycobacterium tuberculosis. Certain derivatives exhibited significant activity, highlighting the potential for further exploration in antituberculosis drug development. Additionally, these compounds were evaluated for cytotoxicity against mouse fibroblast cells, with some showing minimal toxic effects, indicating their potential safety for further drug development (Chitra et al., 2011).
Anticancer Activities
Quinazoline derivatives containing the oxadiazole scaffold have been synthesized and tested for their inhibitory activities against various cancer cell lines. Some of these compounds demonstrated potent inhibitory activity, surpassing that of known drugs in certain cases. This indicates the quinazoline-oxadiazole hybrids' potential as a basis for novel anticancer therapies (Qiao et al., 2015).
Anticonvulsant Agents
Derivatives of quinazolin-4(3H)-ones have been synthesized and evaluated for their anticonvulsant activity. These studies have identified compounds with promising activity, suggesting their potential use in developing treatments for epilepsy or other seizure disorders (Archana, Srivastava, & Kumar, 2002).
Anti-inflammatory and Analgesic Activities
Synthesis and evaluation of new oxadiazole derivatives linked to the quinazolin-4-one ring have been conducted, with some compounds showing potent anti-inflammatory and analgesic activities. These findings support the potential of such derivatives in the development of new treatments for inflammation and pain management (Dewangan et al., 2016).
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-[[3-[(4-methylphenyl)methyl]-1,2,4-oxadiazol-5-yl]methylsulfanyl]-3-propylquinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O2S/c1-3-12-26-21(27)17-6-4-5-7-18(17)23-22(26)29-14-20-24-19(25-28-20)13-16-10-8-15(2)9-11-16/h4-11H,3,12-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFFUZPGDTOYLNE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2=CC=CC=C2N=C1SCC3=NC(=NO3)CC4=CC=C(C=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[1-(Thiophene-2-carbonyl)piperidin-4-yl]-1,3-benzothiazole](/img/structure/B2958546.png)
![3-[4-(Dimethylamino)phenyl]bicyclo[1.1.1]pentan-1-amine](/img/structure/B2958547.png)


![7-[4-(Morpholinosulfonyl)phenoxy]-2,4-bis(trifluoromethyl)[1,8]naphthyridine](/img/structure/B2958551.png)


![9-cyclohexyl-1-methyl-3-propyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2958557.png)
![6-ethyl-3-(3-methoxypropyl)-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2958559.png)
![ethyl (2Z)-3-[(3,4-dimethoxyphenyl)amino]-2-(4-methoxybenzenesulfonyl)prop-2-enoate](/img/structure/B2958562.png)
![3,4-diethoxy-N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2958563.png)

![Phenylmethyl 2-[1,7-dimethyl-2,4-dioxo-8-(phenylethyl)-1,3,5-trihydro-4-imidaz olino[1,2-h]purin-3-yl]acetate](/img/no-structure.png)
![2,6-difluoro-N-[2-(4-fluoro-3-methylbenzenesulfonyl)-2-(thiophen-2-yl)ethyl]benzamide](/img/structure/B2958568.png)
